molecular formula C13H19N B3381181 N-Methyl-1-phenylcyclohexylamine CAS No. 2201-16-3

N-Methyl-1-phenylcyclohexylamine

Cat. No.: B3381181
CAS No.: 2201-16-3
M. Wt: 189.3 g/mol
InChI Key: TVXWSRNLIRYOFR-UHFFFAOYSA-N
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Description

N-Methyl-1-phenylcyclohexylamine is an organic compound belonging to the class of arylcyclohexylamines. It is characterized by a cyclohexylamine unit with a phenyl ring attached to the same atom to which the amine group is linked. This compound is known for its dissociative effects due to its antagonism of N-methyl-D-aspartate (NMDA) receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1-phenylcyclohexylamine can be synthesized through several methods. One common method involves the alkylation of cyclohexylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at room temperature. Another method involves the reductive amination of cyclohexanone with methylamine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of aniline using cobalt- or nickel-based catalysts. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-phenylcyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-1-phenylcyclohexylamine has several scientific research applications:

Mechanism of Action

N-Methyl-1-phenylcyclohexylamine exerts its effects primarily through antagonism of NMDA receptors. By blocking these receptors, it inhibits the excitatory neurotransmission mediated by glutamate, leading to its dissociative and neuroprotective effects. This mechanism is similar to that of other arylcyclohexylamines like ketamine and phencyclidine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-phenylcyclohexylamine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike phencyclidine, it has a primary amine group, which affects its binding affinity and pharmacokinetics. Compared to ketamine, it has a longer duration of action and different metabolic pathways .

Properties

IUPAC Name

N-methyl-1-phenylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-14-13(10-6-3-7-11-13)12-8-4-2-5-9-12/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXWSRNLIRYOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294529
Record name N-Methyl-1-phenylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2201-16-3
Record name NSC96919
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-1-phenylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-1-PHENYLCYCLOHEXYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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